molecular formula C7H3Br2FO2 B3110654 3,4-Dibromo-2-fluorobenzoic acid CAS No. 1804416-86-1

3,4-Dibromo-2-fluorobenzoic acid

Cat. No. B3110654
CAS RN: 1804416-86-1
M. Wt: 297.9 g/mol
InChI Key: OMZJORHFKMXMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dibromo-2-fluorobenzoic acid is a halogen substituted benzoic acid . It has a molecular weight of 219.01 . The compound is used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .


Synthesis Analysis

The synthesis of 3,4-Dibromo-2-fluorobenzoic acid involves several steps. The reaction progress is checked using pre-coated silica gel aluminium packed thin layer plates with the help of ethyl acetate & n-hexane that serve as mobile phase . When the reaction is complete, the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography .


Molecular Structure Analysis

The molecular structure of 3,4-Dibromo-2-fluorobenzoic acid is represented by the linear formula: BrC6H3(F)COOH . The SMILES string representation is OC(=O)c1ccc(Br)cc1F .


Chemical Reactions Analysis

3,4-Dibromo-2-fluorobenzoic acid may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . Amination of 2-bromo-4-fluorobenzoic acid with aniline is reported to yield N-phenyl-4-fluoro-anthranilic acid .


Physical And Chemical Properties Analysis

3,4-Dibromo-2-fluorobenzoic acid is a white to pale cream powder . It has a melting point range of 209.0-215.0°C . It is soluble in methanol, with very faint turbidity .

Scientific Research Applications

Suzuki–Miyaura Coupling

3,4-Dibromo-2-fluorobenzoic acid can be used in Suzuki–Miyaura (SM) coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Biaryl Intermediates

This compound may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . Biaryl compounds have a wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Radiographic Opaques

3,4-Dibromo-2-fluorobenzoic acid has been synthesized and evaluated as a radiographic opaque . Radiographic opaques are agents placed within the body to cause a certain area of that body to appear on an X-ray film .

Synthesis of Fluoro-bromo Derivatives

This compound can be used in the synthesis of fluoro-bromo derivatives of benzoic acid . These derivatives have potential applications in various fields, including medicinal chemistry and materials science .

Synthesis of 3-Fluoro-8-(Methylthio)dibenzo[b,f]thiepin-10(11H)-one

2-Bromo-4-fluorobenzoic acid, a compound similar to 3,4-Dibromo-2-fluorobenzoic acid, is used in the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one . This compound could have potential applications in pharmaceutical research .

Synthesis of 2-((2-Carboxy-5-Fluorophenyl)Amino)-3-Methoxybenzoic Acid

2-Bromo-4-fluorobenzoic acid is also used in the synthesis of 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid . This compound could have potential applications in pharmaceutical research .

Safety and Hazards

3,4-Dibromo-2-fluorobenzoic acid is classified as a skin irritant (Category 2) and an eye irritant (Category 2A) according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation . Personal protective equipment including dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

3,4-Dibromo-2-fluorobenzoic acid and its derivatives have been synthesized and evaluated as radiographic opaques . The opaque properties of 3,5-Dibromo-4-fluorobenzoic acid were found to be equal or superior to those of tetraiodophenolphthalein when radiographed in equivalent amounts in single tests on mice, indicating that the compounds are worthy of further study .

properties

IUPAC Name

3,4-dibromo-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZJORHFKMXMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromo-2-fluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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